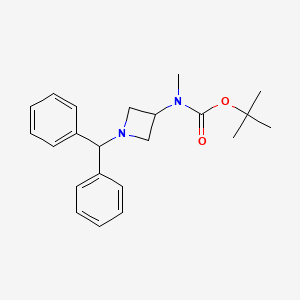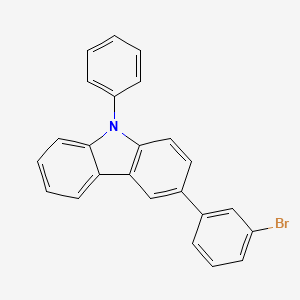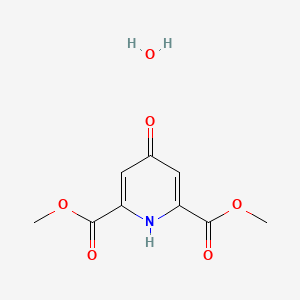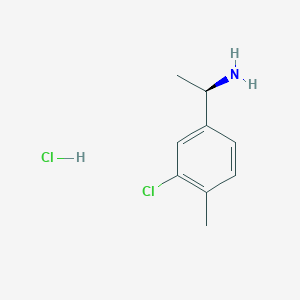
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
描述
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is an organosilicon compound with the molecular formula C10H24O4Si. It is known for its unique structure, which includes a silicon atom bonded to four oxygen atoms and two methyl groups. This compound is primarily used in the field of lithium-ion batteries as an electrolyte solvent, enhancing the thermal and electrochemical stability of the batteries .
作用机制
Target of Action
The primary target of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is lithium-ion batteries (LIBs) . Specifically, it acts as a redox shuttle , a type of compound that is employed to prevent overcharging, which could lead to thermal runaway and catastrophic failure .
Mode of Action
This compound interacts with its target, the lithium-ion battery, by functioning as a redox shuttle . Redox shuttles are compounds that undergo reversible reduction and oxidation reactions, allowing them to transport electrons between the anode and cathode of a battery . This prevents overcharging by providing an alternative pathway for current flow when the battery reaches its maximum charge .
Biochemical Pathways
By acting as a redox shuttle, it influences the electron transport chain within the battery, thereby affecting the overall energy storage and release processes .
Result of Action
The primary result of the action of this compound is the increased safety and stability of lithium-ion batteries . By preventing overcharging, it reduces the risk of thermal runaway, a dangerous condition that can lead to battery failure and even explosions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the reaction of trimethylsilyl chloride with polyethylene glycol oligomers under anhydrous conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the silicon-oxygen bonds. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
化学反应分析
Types of Reactions
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The methyl groups attached to the silicon atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the substituent used.
科学研究应用
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of new pharmaceuticals.
Industry: Primarily used in the production of lithium-ion batteries to enhance their stability and performance
相似化合物的比较
Similar Compounds
Trimethylsilyl-terminated polyethylene glycol: Similar structure but with different end groups.
2,2,13,13-Tetramethyl-3,6,9,12-tetraoxa-2,13-disilatridecane: Contains two silicon atoms and a longer chain length.
Uniqueness
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is unique due to its specific structure, which provides a balance between flexibility and stability. This makes it particularly effective as an electrolyte solvent in lithium-ion batteries, offering superior thermal and electrochemical stability compared to other similar compounds .
属性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOIKHOZYPSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732812 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864079-62-9 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)




![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)






